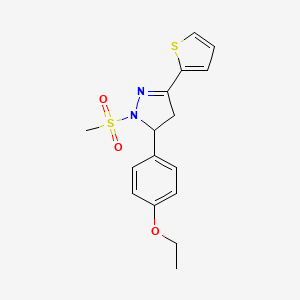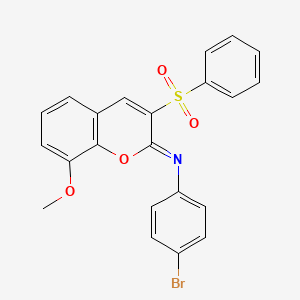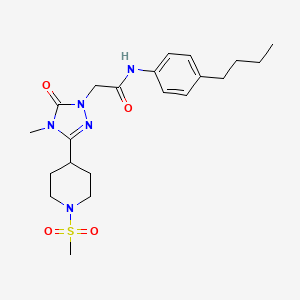![molecular formula C11H14N4S B2975481 5-[3-(dimethylamino)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol CAS No. 725226-96-0](/img/structure/B2975481.png)
5-[3-(dimethylamino)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[3-(dimethylamino)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol is a complex organic compound featuring a triazole ring, a thiol group, and a substituted phenyl ring. Its multifaceted structure bestows it with unique chemical properties and makes it an object of interest in various fields of scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: : The synthesis of 5-[3-(dimethylamino)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol typically begins with the preparation of 3-(dimethylamino)acetophenone. This is followed by a cyclization reaction involving thiourea and hydrazine under acidic conditions to form the triazole ring. The key reaction condition is the control of pH and temperature to facilitate the successful formation of the triazole ring and thiol substitution.
Industrial Production Methods: : Industrial production methods often involve optimization of these reaction conditions at scale, ensuring consistent yield and purity. This process may include multiple purification steps such as recrystallization, chromatography, and the use of catalysts to enhance reaction efficiency.
化学反应分析
Types of Reactions
Oxidation: : 5-[3-(dimethylamino)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol can undergo oxidation to form disulfides.
Reduction: : Reduction reactions can target the triazole ring or the nitro groups on the phenyl ring.
Substitution: : The compound can participate in electrophilic substitution reactions, particularly on the phenyl ring.
Common Reagents and Conditions: : Common reagents used include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. Reaction conditions vary but typically require controlled temperatures and sometimes the presence of solvents like ethanol or dimethylformamide.
Major Products: : The major products from these reactions include oxidized disulfides, reduced triazoles, and substituted phenyl derivatives, which can further react to form complex molecules with various functional groups.
科学研究应用
Chemistry: : In chemistry, 5-[3-(dimethylamino)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol is used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry due to its ability to form stable complexes with metals.
Biology: : This compound is investigated for its potential biological activities, including antimicrobial, antifungal, and antitumor properties. Its ability to interact with biological macromolecules opens avenues for drug development.
Medicine: : In medicine, researchers explore its therapeutic potential, particularly in designing new pharmaceuticals that leverage its unique chemical structure for targeted action.
Industry: : Industrial applications include its use in the development of advanced materials and as a catalyst in various chemical processes, taking advantage of its robust triazole and thiol functionalities.
作用机制
The compound exerts its effects through multiple mechanisms depending on the context. In biological systems, it may target specific enzymes or receptors, disrupting normal cellular processes to inhibit growth or induce cell death in pathogens. The molecular pathways involved typically include interaction with the cellular redox system and modification of protein function through the formation of disulfide bonds.
相似化合物的比较
Similar Compounds
5-phenyl-4H-1,2,4-triazole-3-thiol
4-methyl-5-phenyl-4H-1,2,4-triazole-3-thiol
5-(dimethylamino)phenyl-4H-1,2,4-triazole-3-thiol
Uniqueness: : 5-[3-(dimethylamino)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol stands out due to the combined presence of the dimethylamino group and the methyl group on the triazole ring. This unique substitution pattern enhances its chemical reactivity and biological activity compared to other similar compounds.
属性
IUPAC Name |
3-[3-(dimethylamino)phenyl]-4-methyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4S/c1-14(2)9-6-4-5-8(7-9)10-12-13-11(16)15(10)3/h4-7H,1-3H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSSGFANJYVUEDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)C2=CC(=CC=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2,3-dimethylphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide](/img/structure/B2975398.png)

![1-[6-(furan-2-yl)pyridazin-3-yl]-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide](/img/structure/B2975401.png)
![2-{[1-(4-bromothiophene-2-carbonyl)piperidin-3-yl]oxy}-5-fluoropyrimidine](/img/structure/B2975402.png)
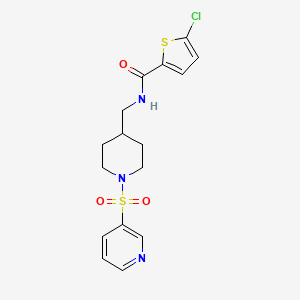
![6-ethyl 3-methyl 2-(4-(methoxycarbonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2975405.png)
![1-{[2-(Dimethylamino)ethyl]amino}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2975408.png)
![ethyl 5-{[1,1'-biphenyl]-4-amido}-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2975411.png)
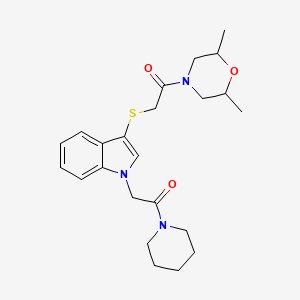
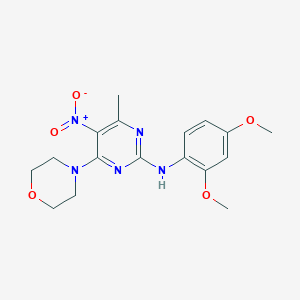
![2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-nitrophenyl)acetamide](/img/new.no-structure.jpg)
